5-Cyclohexyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol . This compound is known for its unique chemical structure, which includes a thiadiazole ring fused with a cyclohexyl group. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazones. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the use of carbon disulfide and N-amino-thiourea in the presence of sodium carbonate and ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-substituted thiadiazole derivatives.
Scientific Research Applications
5-Cyclohexyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, it can inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyl-1,3,4-thiadiazol-2-amine
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
- 5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a promising candidate for drug development.
Biological Activity
5-Cyclohexyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, with a cyclohexyl group attached to the thiadiazole ring. The synthesis typically involves nucleophilic substitution reactions, which can yield various derivatives with enhanced biological properties.
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has shown the ability to inhibit the growth of various cancer cell lines in vitro. For instance, derivatives of thiadiazole have been linked to cytostatic effects in cancer cells through mechanisms involving caspase inhibition .
- Antimicrobial Properties : Thiadiazole derivatives have demonstrated notable antimicrobial activity against a range of pathogens. Research has reported effective inhibition of bacteria such as E. coli and Streptococcus pyogenes, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds may possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and apoptosis pathways. For example, they can modulate the activity of caspases, which are crucial for programmed cell death .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for traditional chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that some derivatives had MIC values as low as 31.25 μg/mL against S. aureus, outperforming conventional antibiotics like penicillin .
Data Tables
Compound | Biological Activity | IC50 (µM) | MIC (µg/mL) |
---|---|---|---|
This compound | Anticancer | 12.5 | - |
Derivative A | Antimicrobial (E. coli) | - | 31.25 |
Derivative B | Antimicrobial (S. aureus) | - | 15.63 |
Properties
IUPAC Name |
5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBDGPFJLDEFFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205409 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56882-77-0 | |
Record name | 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56882-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclohexyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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